Rosiglitazone maleate

Description

A thiazolidinedione that functions as a selective agonist for PPAR GAMMA. It improves INSULIN SENSITIVITY in adipose tissue, skeletal muscle, and the liver of patients with TYPE 2 DIABETES MELLITUS.

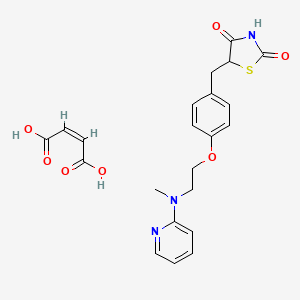

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023569 | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

68.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155141-29-0 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosiglitazone Maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosiglitazone maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosiglitazone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Rosiglitazone Maleate

Abstract

Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the transcription of a complex network of genes controlling glucose and lipid metabolism, as well as inflammatory responses. This activation leads to enhanced insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. This document provides an in-depth technical overview of the molecular pathways, downstream physiological effects, and key experimental methodologies used to elucidate the mechanism of action of rosiglitazone. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

Rosiglitazone functions as a highly selective and potent agonist for PPARγ, a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity.[1][2][3] The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that alters gene expression in target tissues, forming the basis of its therapeutic effects.[1]

Ligand Binding and Receptor Activation

The process begins when rosiglitazone enters the cell and binds directly to the ligand-binding domain (LBD) of the PPARγ nuclear receptor.[2] This binding event induces a critical conformational change in the receptor's structure. Rosiglitazone is noted for its high selectivity for PPARγ, with negligible binding action on the PPARα isoform.[1][4]

Heterodimerization and DNA Binding

Upon ligand binding, the activated PPARγ receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2][5][6] This newly formed PPARγ-RXR complex then translocates to the nucleus where it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[2][5][6]

Transcriptional Co-activator Recruitment and Gene Regulation

The binding of the PPARγ-RXR heterodimer to PPREs facilitates the recruitment of a suite of transcriptional co-activator proteins, such as PPARγ co-activator-1α (PGC-1α) and the histone acetyltransferase p300/CBP.[5][7] This complete complex initiates the transcription of downstream target genes, leading to the synthesis of new proteins that mediate the physiological effects of rosiglitazone.[6]

Downstream Cellular and Physiological Effects

The transcriptional changes induced by rosiglitazone lead to significant alterations in cellular function, primarily resulting in improved insulin sensitivity and anti-inflammatory effects.

Regulation of Glucose and Lipid Metabolism

Rosiglitazone enhances the sensitivity of adipose tissue, skeletal muscle, and the liver to insulin.[1] This is achieved by upregulating the expression of genes involved in glucose transport and utilization, such as GLUT4.[8][9] In adipose tissue, rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids as triglycerides.[2] This action helps to reduce circulating levels of free fatty acids, which can contribute to insulin resistance in other tissues.[1]

Anti-inflammatory Actions

Beyond its metabolic effects, rosiglitazone exerts anti-inflammatory properties.[4] It has been shown to suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in adipose tissue.[8][9][10] Furthermore, rosiglitazone can inhibit inflammatory signaling pathways, such as the Nuclear Factor kappa-B (NFκB) pathway, by increasing the levels of its inhibitor, IκB.[1][4] Studies have also demonstrated that rosiglitazone activation of PPARγ represses fractalkine (FKN) signaling, a pathway involved in leukocyte migration and adhesion during inflammation, by downregulating the fractalkine receptor and impeding the nuclear export of FKN.[11][12]

PPARγ-Independent Pathways

While the majority of its effects are mediated through PPARγ, some evidence suggests that rosiglitazone may also engage in PPARγ-independent signaling. For instance, in non-small cell lung carcinoma cells, rosiglitazone was found to inhibit the mTOR signaling pathway through the activation of Tumor Sclerosis Complex-2 (TSC2), an effect that was not blocked by a PPARγ antagonist.[13]

Quantitative Analysis of Rosiglitazone's Effects

The activity of rosiglitazone has been quantified through various in vitro and in vivo studies, providing a clearer picture of its potency and therapeutic effects.

Receptor Binding Affinity

Rosiglitazone's efficacy begins with its strong binding affinity to its molecular target.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to PPARγ | ~40 nM | [13] |

| Relative Binding Affinity vs. Pioglitazone | ~30-fold higher for PPARγ | [3] |

Modulation of Gene Expression in Human Adipose Tissue

Clinical studies have quantified the impact of rosiglitazone treatment on the expression of key metabolic and inflammatory genes in the adipose tissue of patients with type 2 diabetes.

| Gene | Biological Function | Fold Change in Expression | Reference |

| Stearyl-CoA desaturase (SCD) | Triacylglycerol Storage | 3.2-fold increase | [8][9] |

| CD36 | Fatty Acid Transport | 1.8-fold increase | [8][9] |

| GLUT4 | Glucose Transport | 1.5-fold increase | [8][9] |

| α-1 type-1 procollagen | Tissue Structure | 1.7-fold increase | [8][9] |

| Interleukin-6 (IL-6) | Inflammation | 0.6-fold of control (40% decrease) | [8][9] |

| Chemokine (C-C motif) ligand 3 | Inflammation | 0.4-fold of control (60% decrease) | [8][9] |

| Resistin | Insulin Resistance / Inflammation | 0.3-fold of control (70% decrease) | [8][9] |

Clinical Efficacy

The net result of these molecular changes is a significant improvement in glycemic control in patients.

| Clinical Parameter | Effect Size | Reference |

| Hemoglobin A1c (HbA1c) Reduction | 1% to 2% decrease vs. placebo | [3][14] |

Key Experimental Protocols for Elucidating Mechanism of Action

The mechanism of action of PPARγ agonists like rosiglitazone is investigated using a combination of biochemical, cell-based, and in vivo assays.

PPARγ Competitive Binding Assay

This assay quantifies the ability of a test compound to bind to the PPARγ receptor by measuring its capacity to displace a high-affinity labeled ligand. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[15][16]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, fluorescently-labeled PPARγ ligand (tracer), and purified PPARγ Ligand Binding Domain (LBD) protein.

-

Compound Plating: Serially dilute rosiglitazone (or test compound) in an appropriate microplate. Include controls for no displacement (vehicle only) and maximal displacement (high concentration of a known unlabeled ligand).

-

Assay Reaction: Add the PPARγ LBD and the fluorescent tracer to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-6 hours) to allow the binding reaction to reach equilibrium.[15][16]

-

Signal Detection: Read the plate using a TR-FRET-capable plate reader. The signal is inversely proportional to the binding of the test compound.

-

Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 (the concentration of the compound that displaces 50% of the tracer).

PPARγ Transactivation (Reporter Gene) Assay

This cell-based functional assay measures the ability of a compound to activate the transcriptional machinery downstream of PPARγ binding.

Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HepG2). Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length PPARγ gene.

-

A reporter vector containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).

-

-

Compound Treatment: After allowing time for plasmid expression, treat the transfected cells with various concentrations of rosiglitazone or the test compound.

-

Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the reporter gene.

-

Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the reporter enzyme.

-

Luminescence Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate. Measure the resulting luminescence, which is directly proportional to the transcriptional activity of PPARγ.

-

Data Analysis: Normalize the luminescence signal to a control (e.g., total protein concentration) and plot against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Gene Expression Analysis by Real-Time PCR (qPCR)

This technique is used to quantify changes in the mRNA levels of specific PPARγ target genes in cells or tissues following treatment with rosiglitazone.[8][17]

Protocol Outline:

-

Sample Collection: Obtain tissue biopsies (e.g., subcutaneous adipose tissue) or cultured cells before and after treatment with rosiglitazone.[9][17]

-

RNA Extraction: Isolate total RNA from the samples using a suitable extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the target gene (e.g., GLUT4, IL-6) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or probe.

-

Thermocycling: Run the reaction in a real-time PCR machine. The machine measures the fluorescence increase at each cycle, which corresponds to the amount of amplified DNA.

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative change in target gene expression after normalizing to the housekeeping gene, often using the ΔΔCt method.

Conclusion

The mechanism of action of this compound is centered on its function as a selective and potent agonist of the PPARγ nuclear receptor. Through a well-defined signaling cascade involving receptor activation, heterodimerization with RXR, and binding to PPREs, rosiglitazone orchestrates a large-scale remodeling of the transcriptome in insulin-sensitive tissues. This results in the upregulation of genes involved in lipid storage and glucose metabolism and the downregulation of genes that promote inflammation. The cumulative effect of these changes is a significant improvement in insulin sensitivity and glycemic control, which constitutes its primary therapeutic benefit in the management of type 2 diabetes mellitus.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mechanisms responsible for beneficial and adverse effects of rosiglitazone in a rat model of acute cardiac ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rosiglitazone activation of PPARγ suppresses fractalkine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Rosiglitazone activation of PPARγ suppresses fractalkine signaling | Semantic Scholar [semanticscholar.org]

- 13. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

Rosiglitazone Maleate: A Comprehensive Technical Guide to a PPARγ Agagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] This document provides an in-depth technical overview of rosiglitazone maleate, focusing on its core mechanism of action as a PPARγ agonist. It includes a summary of its chemical and physical properties, detailed signaling pathways, comprehensive experimental protocols for assessing its activity, and a compilation of quantitative data from various studies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

This compound is an oral antidiabetic agent that improves glycemic control by enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[5][6][7] Its therapeutic effects are primarily mediated through the activation of PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][8] Upon activation by ligands like rosiglitazone, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[5][10]

Chemical and Physical Properties

This compound is the maleate salt of rosiglitazone.[11]

-

Chemical Name: 5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione maleate[12]

-

CAS Number: 155141-29-0[11]

-

Molecular Formula: C₁₈H₁₉N₃O₃S · C₄H₄O₄[3]

-

Molecular Weight: 473.52 g/mol (maleate salt)[13]

-

Appearance: White to off-white solid[3]

-

Melting Point: 122-123°C[3]

-

pKa: 6.8 and 6.1[3]

Mechanism of Action: PPARγ Signaling Pathway

Rosiglitazone acts as a high-affinity agonist for PPARγ. The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity and glucose homeostasis.

Ligand Binding and Receptor Activation

Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins, such as PPARγ co-activator-1α (PGC-1α), and the dissociation of co-repressor complexes.[9]

Heterodimerization and DNA Binding

The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[8] This PPARγ-RXR heterodimer then binds to PPREs located in the regulatory regions of target genes.[8]

Gene Transcription and Biological Effects

The binding of the PPARγ-RXR heterodimer to PPREs modulates the transcription of genes involved in:

-

Glucose Metabolism: Upregulation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[5]

-

Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids which contribute to insulin resistance.[5]

-

Adipogenesis: Stimulation of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids.[5]

-

Inflammation: Inhibition of the expression of pro-inflammatory cytokines by transrepression of transcription factors like NF-κB.[2][5]

Quantitative Data

The following table summarizes key quantitative parameters for rosiglitazone's interaction with PPARγ, compiled from various in vitro studies.

| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |

| EC₅₀ | 30 nM | - | PPARγ1 activation | [14] |

| 100 nM | - | PPARγ2 activation | [14] | |

| 60 nM | - | PPARγ activation | [3][4][14] | |

| 0.02 µM | HepG2 cells | PPARγ activation | [15] | |

| 0.06 µM | CV-1 cells | Transcriptional activation | [15] | |

| IC₅₀ | 42 nM | - | PPARγ binding | [7] |

| 12 nM | Rat adipocytes | Insulin sensitization | [15] | |

| 4 nM | 3T3-L1 adipocytes | Insulin sensitization | [15] | |

| 9 nM | Human adipocytes | Insulin sensitization | [15] | |

| Kᵢ | 9.86 µM | - | Competitive binding | [1] |

| Kd | ~40 nM | - | PPARγ binding | [3][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of rosiglitazone as a PPARγ agonist.

PPARγ Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPARγ ligand for binding to the receptor.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

Fluorescently labeled PPARγ agonist (e.g., a derivative of rosiglitazone)

-

Test compound (rosiglitazone)

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

384-well microplates

-

Plate reader capable of detecting fluorescence polarization or TR-FRET

Procedure:

-

Prepare a dilution series of the test compound (rosiglitazone) in assay buffer.

-

In a microplate, add the recombinant PPARγ LBD.

-

Add the diluted test compound or vehicle control to the wells.

-

Add the fluorescently labeled PPARγ agonist to all wells at a fixed concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Measure the fluorescence polarization or TR-FRET signal using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

PPARγ Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293, U2OS, or CHO cells)[7][11]

-

Expression vector containing the full-length human PPARγ cDNA.

-

Reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.[11]

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (rosiglitazone).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound (rosiglitazone) or vehicle control.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal luciferase activity.[16]

Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.

Materials:

-

Differentiation medium (DM): DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Maintenance medium (MM): DMEM with 10% FBS and insulin.[6][12]

-

Test compound (rosiglitazone).

-

Oil Red O stain.

-

Microscope.

Procedure:

-

Plate 3T3-L1 preadipocytes and grow them to confluence.

-

Two days post-confluence, induce differentiation by replacing the medium with DM containing the test compound (rosiglitazone) or vehicle control.

-

After 2-3 days, replace the medium with MM containing the test compound or vehicle control.

-

Continue to culture the cells for an additional 4-8 days, replacing the medium every 2 days.

-

After differentiation, wash the cells with PBS and fix them with formalin.

-

Stain the cells with Oil Red O to visualize lipid droplets.

-

Observe and quantify the degree of adipocyte differentiation by microscopy and/or by extracting the Oil Red O stain and measuring its absorbance.

Conclusion

This compound is a well-characterized, potent, and selective PPARγ agonist that has been instrumental in elucidating the role of this nuclear receptor in metabolic regulation. Its ability to improve insulin sensitivity through the modulation of gene expression in key metabolic tissues underscores the therapeutic potential of targeting PPARγ. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. While the clinical use of rosiglitazone has been associated with certain adverse effects, it remains a valuable tool for preclinical research and a benchmark for the development of next-generation PPARγ modulators with improved safety profiles.

References

- 1. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]

- 5. Discovery of a novel selective PPARγ ligand with partial agonist binding properties by integrated in silico/in vitro work flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [arpi.unipi.it]

- 13. Insulinotropic and Anti-Inflammatory Effects of Rosiglitazone in Experimental Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. selleckchem.com [selleckchem.com]

- 16. indigobiosciences.com [indigobiosciences.com]

The Discovery and Developmental Saga of Rosiglitazone Maleate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone maleate, an oral antihyperglycemic agent belonging to the thiazolidine-2,4-dione (TZD) class of drugs, emerged as a significant therapeutic option for the management of type 2 diabetes mellitus in the late 1990s. Marketed by GlaxoSmithKline under the trade name Avandia, its journey from discovery to clinical use and subsequent controversy provides a compelling case study in modern drug development. This technical guide delves into the core aspects of rosiglitazone's discovery, its synthetic history, mechanism of action, and the pivotal clinical trials that defined its efficacy and safety profile.

The Genesis of a New Antidiabetic Agent: Discovery and Synthesis

The discovery of rosiglitazone, internally designated as BRL 49653, stemmed from research aimed at identifying potent insulin-sensitizing compounds. The foundational structure of the TZD class was established with the synthesis of ciglitazone. Subsequent research focused on modifying this scaffold to enhance potency and improve the safety profile, particularly after the withdrawal of the first-in-class TZD, troglitazone, due to hepatotoxicity.

Initial Synthesis of Rosiglitazone (BRL 49653)

The seminal synthesis of rosiglitazone was first reported by Cantello and colleagues in 1994. The multi-step synthesis is a cornerstone of its early development and is detailed below.

Experimental Protocol: Synthesis of Rosiglitazone

Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol

-

Reaction: 2-Chloropyridine is reacted with 2-(methylamino)ethanol.

-

Procedure: A mixture of 2-chloropyridine and 2-(methylamino)ethanol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.

-

Purification: The crude product is purified by distillation under reduced pressure to yield 2-(N-methyl-N-(2-pyridyl)amino)ethanol as a colorless oil.

Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde

-

Reaction: The alcohol from Step 1 is coupled with 4-fluorobenzaldehyde.

-

Procedure: To a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in dry dimethylformamide (DMF), sodium hydride is added portion-wise at room temperature under a nitrogen atmosphere. After stirring to allow for the formation of the alkoxide, 4-fluorobenzaldehyde is added, and the mixture is heated.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude aldehyde is then purified by column chromatography on silica gel.

Step 3: Knoevenagel Condensation to form 5-{4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene}thiazolidine-2,4-dione

-

Reaction: The aldehyde from Step 2 undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction involves the formation of a new carbon-carbon double bond.

-

Procedure: A mixture of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of a weak base such as piperidine or pyrrolidine in a suitable solvent (e.g., ethanol or toluene) is refluxed with azeotropic removal of water.

-

Isolation: Upon cooling, the product precipitates from the reaction mixture and is collected by filtration.

Step 4: Reduction to Rosiglitazone

-

Reaction: The double bond in the benzylidene intermediate from Step 3 is reduced to a single bond.

-

Procedure: The 5-{4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene}thiazolidine-2,4-dione is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the rosiglitazone free base.

Step 5: Formation of this compound

-

Reaction: The rosiglitazone free base is reacted with maleic acid to form the more stable and pharmaceutically acceptable maleate salt.

-

Procedure: Rosiglitazone base and maleic acid are dissolved in a suitable solvent, such as acetone or ethanol, with heating. The solution is then allowed to cool, leading to the crystallization of this compound.

-

Isolation: The crystalline product is collected by filtration, washed with a cold solvent, and dried.

Diagram of the Synthesis of this compound

An In-depth Technical Guide on the Therapeutic Targets of Rosiglitazone Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of extensive research due to its potent insulin-sensitizing effects. This technical guide provides a comprehensive overview of the molecular targets of rosiglitazone maleate, with a primary focus on its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We delve into the downstream signaling cascades, quantitative pharmacological data, detailed experimental protocols for target validation, and potential PPARγ-independent (off-target) effects. This document is intended to serve as a detailed resource for researchers and professionals involved in metabolic disease research and drug development.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The principal therapeutic target of rosiglitazone is the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] Rosiglitazone acts as a high-affinity, selective agonist for PPARγ, with no significant binding action on other PPAR isoforms like PPARα.[1][4][5][6] PPARγ is predominantly expressed in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver, where it functions as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[3][7]

Mechanism of Action

The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that underpin its therapeutic effects:

-

Ligand Binding: Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor.[8] The thiazolidinedione headgroup of rosiglitazone forms crucial hydrogen bonds with amino acid residues His323, His449, and Tyr473 within the LBD.[8]

-

Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][8]

-

DNA Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]

-

Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, leading to the modulation (primarily activation) of the transcription of numerous downstream genes involved in insulin signaling, glucose transport, and lipid metabolism.[7][9][10]

This sequence of events ultimately enhances the sensitivity of peripheral tissues to insulin, thereby improving glycemic control in patients with type 2 diabetes.

Core Signaling Pathways and Downstream Effects

Enhancement of Insulin Signaling

A primary consequence of PPARγ activation by rosiglitazone is the potentiation of the insulin signaling pathway. Rosiglitazone treatment enhances downstream insulin receptor signaling in skeletal muscle.[11][12] Specifically, it increases the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the subsequent association of IRS-1 with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[11][12][13] This amplification of the insulin signal leads to increased translocation of the glucose transporter GLUT4 to the cell surface in adipose tissue, facilitating greater glucose uptake from the bloodstream.[2][7] Rosiglitazone has been shown to augment GLUT4 expression and increase its presence at the plasma membrane by enhancing its endosomal recycling.[7][14]

References

- 1. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of metformin and rosiglitazone treatment on glucose transporter 4 mRNA expression in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARgamma-dependent and -independent effects of rosiglitazone on lipotoxic human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]

- 7. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 12. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Intervention of rosiglitazone on myocardium Glut-4 mRNA expression during ischemia-reperfusion injury in cardio-pulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosiglitazone Maleate and Its Influence on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[2][4] By binding to and activating PPARγ, rosiglitazone modulates the expression of a wide array of target genes, ultimately leading to improved insulin sensitivity. This technical guide provides an in-depth overview of the effects of this compound on gene expression, presenting quantitative data, detailed experimental methodologies, and key signaling pathways.

Core Mechanism of Action: PPARγ-Mediated Gene Regulation

Rosiglitazone's primary mechanism of action involves its binding to PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[3] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[3] This modulation of gene expression is central to rosiglitazone's therapeutic effects on insulin sensitization.

Signaling Pathway for Rosiglitazone Action

Caption: Rosiglitazone activates the PPARγ-RXR complex, leading to gene transcription changes.

Effects on Gene Expression: A Quantitative Overview

Rosiglitazone treatment leads to significant changes in the expression of numerous genes across various tissues, including adipose tissue, liver, skeletal muscle, and kidney. These changes are fundamental to its pharmacological effects.

Gene Expression Changes in Adipose Tissue

In adipose tissue, rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes and modulates the expression of genes involved in lipid metabolism and insulin signaling.[1][4]

| Gene | Organism/Cell Line | Treatment | Fold Change | Experimental Method | Reference |

| Adiponectin | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |

| PPARγ | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |

| PPARγ coactivator 1 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |

| IL-6 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Decreased (significantly) | Real-time PCR | [5] |

| GLUT4 | 3T3-L1 adipocytes | 1 µM | Upregulated | Not specified | [1] |

| Leptin | 3T3-L1 adipocytes | 0.5 µmol/l | Very low signal (excluded from analysis) | Microarray | [6] |

| Adiponectin | 3T3-L1 adipocytes | 0.5 µmol/l | Upregulated | Microarray, qRT-PCR | [6] |

| Apolipoprotein E | 3T3-L1 adipocytes | 0.5 µmol/l | Upregulated | Microarray, qRT-PCR | [6] |

| Pparg | 3T3-L1 adipocytes | 0.5 µmol/l | -1.8 to -2.2 | Microarray | [6] |

| Fabp4 | 3T3-L1 adipocytes | 1 µM for 10 min - 3h | Increased | GRO-seq | [7] |

| Rgs2 | 3T3-L1 adipocytes | 1 µM for 10 min - 3h | Decreased | GRO-seq | [7] |

Gene Expression Changes in Liver

Rosiglitazone also exerts significant effects on hepatic gene expression, influencing pathways of lipid metabolism and inflammation.

| Gene | Organism | Treatment | Fold Change | Experimental Method | Reference |

| Cd36 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

| Cidea | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

| Cidec | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

| Fabp4 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

| Fasn | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

| Scd-1 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |

Gene Expression Changes in Kidney

Studies in animal models have demonstrated that rosiglitazone can normalize the expression of certain genes in the kidney that are altered in states of obesity and insulin resistance.[9]

| Gene | Organism | Treatment | Effect | Experimental Method | Reference |

| ACE1 | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized (Increased) | Microarray (Affymetrix) | [9] |

| Fasn | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized | Microarray (Affymetrix) | [9] |

| SCD1 | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized | Microarray (Affymetrix) | [9] |

| UCP1 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |

| CD36 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |

| FAbp4 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |

Anti-Inflammatory Effects on Gene Expression

A key aspect of rosiglitazone's action is its ability to suppress inflammatory pathways.[1] It has been shown to reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.

| Gene/Protein | Organism/Cell Line | Treatment | Effect | Reference |

| NF-κB | Human | Not specified | Levels fall | [2] |

| IκB | Human | Not specified | Levels increase | [2] |

| TNF-α | Human | Not specified | Reduced expression | [1] |

| MCP-1 (CCL2) | Human | Rosiglitazone treatment | Reduction | [3] |

| CRP | Human | Rosiglitazone treatment | Reduction | [3] |

| SAA1 | Human | Rosiglitazone treatment | Reduction | [3] |

| MMP9 | Human | Rosiglitazone treatment | Reduction | [3] |

| IL-6 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Decreased (significantly) | [5] |

| Tnf | eWAT ATMs (HFD mice) | Rosiglitazone in diet | Decreased | [10] |

| Il1b | eWAT ATMs (HFD mice) | Rosiglitazone in diet | Decreased | [10] |

Anti-Inflammatory Signaling Pathway

Caption: Rosiglitazone's anti-inflammatory effects via PPARγ and NF-κB.

Experimental Protocols

Microarray Analysis of Gene Expression

Microarray analysis has been a common method to assess the global effects of rosiglitazone on gene expression.

Objective: To identify genome-wide changes in mRNA expression in response to rosiglitazone treatment.

General Protocol:

-

Cell/Tissue Culture and Treatment:

-

Culture cells (e.g., 3T3-L1 adipocytes, primary human muscle satellite cells) or obtain tissue samples from animal models (e.g., Zucker rats) treated with this compound or a vehicle control.[6][9][11]

-

Treatment concentrations and durations vary depending on the study (e.g., 0.5 µmol/l rosiglitazone for 24 hours for 3T3-L1 cells; 3 mg/kg body weight daily for 12 weeks for Zucker rats).[6][9]

-

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cRNA Synthesis and Labeling:

-

Synthesize complementary RNA (cRNA) from the total RNA template using an in vitro transcription reaction.

-

Incorporate labeled nucleotides (e.g., biotin) into the cRNA for subsequent detection.

-

-

Hybridization:

-

Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Rat Genome 230 2.0 GeneChip) containing probes for thousands of genes.[9]

-

Incubate under specific temperature and humidity conditions to allow for probe-target binding.

-

-

Washing and Staining:

-

Wash the microarray chip to remove non-specifically bound cRNA.

-

Stain the chip with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.

-

-

Scanning and Data Analysis:

-

Scan the microarray chip using a laser scanner to detect the fluorescent signals.

-

Quantify the signal intensity for each probe, which corresponds to the expression level of the respective gene.

-

Normalize the data and perform statistical analysis to identify differentially expressed genes between rosiglitazone-treated and control groups.

-

Experimental Workflow for Microarray Analysis

Caption: A typical workflow for microarray analysis of gene expression.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a more comprehensive and quantitative view of the transcriptome compared to microarrays.

Objective: To perform deep sequencing of the transcriptome to identify and quantify all RNA species affected by rosiglitazone.

General Protocol:

-

RNA Isolation and Quality Control:

-

Isolate total RNA as described for microarray analysis.

-

Perform stringent quality control to ensure RNA integrity (e.g., using a Bioanalyzer).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.

-

Fragment the RNA into smaller pieces.

-

Synthesize first and second-strand cDNA.

-

Ligate sequencing adapters to the ends of the cDNA fragments.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million, TPM).

-

Identify differentially expressed genes and perform pathway analysis.[12]

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific genes of interest.

Objective: To accurately measure the relative or absolute expression levels of specific mRNAs.

General Protocol:

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA and synthesize cDNA using reverse transcriptase.

-

-

Primer Design:

-

Design and validate gene-specific primers for the target genes and a reference (housekeeping) gene.

-

-

Real-Time PCR:

-

Perform the PCR reaction in a real-time PCR instrument using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to detect the amplification of the PCR product in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.

-

Conclusion

This compound exerts profound effects on gene expression, primarily through the activation of PPARγ. This leads to a cascade of transcriptional changes that ultimately improve insulin sensitivity and reduce inflammation. The use of high-throughput technologies like microarray and RNA-Seq has provided a global view of these changes, while qRT-PCR allows for precise quantification of key target genes. A thorough understanding of these molecular mechanisms is crucial for the continued development of targeted therapies for type 2 diabetes and other metabolic disorders.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chronic rosiglitazone therapy normalizes expression of ACE1, SCD1 and other genes in the kidney of obese Zucker rats as determined by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Rosiglitazone Maleate and Insulin Sensitivity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, and its profound effects on insulin sensitivity. It synthesizes findings on its molecular mechanism, presents quantitative data from key studies, and outlines the experimental protocols used to derive these insights.

Introduction: The Challenge of Insulin Resistance

Insulin resistance is a core pathophysiological feature of type 2 diabetes mellitus, characterized by a diminished response of target tissues—primarily skeletal muscle, adipose tissue, and the liver—to insulin. This impairment leads to a reduced ability to manage glucose homeostasis. This compound emerged as a potent insulin-sensitizing agent, designed to directly address this underlying defect. It works primarily by improving the sensitivity of muscle and adipose tissue to insulin, thereby enhancing glucose uptake and utilization.[1]

Core Mechanism of Action: PPARγ Agonism

Rosiglitazone's primary mechanism of action is its role as a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3][4] PPARγ is a ligand-activated nuclear receptor crucial for regulating the expression of a multitude of genes involved in glucose and lipid metabolism, as well as inflammation.[2][5]

Upon binding, rosiglitazone activates PPARγ, causing a conformational change that allows it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]

The key outcomes of PPARγ activation by rosiglitazone include:

-

Enhanced Insulin Signaling: Upregulation of genes involved in the insulin signaling pathway, leading to improved cellular response to insulin.[2]

-

Improved Glucose Transport: Increased expression and translocation of glucose transporters, particularly GLUT4 in adipose and muscle tissue and GLUT1, which facilitates greater glucose uptake from the bloodstream.[2][7][8][9]

-

Adipocyte Differentiation and Lipid Metabolism: Promotion of preadipocyte differentiation into mature adipocytes that are more efficient at storing fatty acids. This reduces circulating free fatty acid levels, which are known contributors to insulin resistance.[2]

-

Modulation of Adipokines: Increased production of the insulin-sensitizing hormone adiponectin and reduction of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][11]

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which further alleviates insulin resistance.[3][12]

Visualization: Rosiglitazone-PPARγ Signaling Pathway

Experimental Protocols for Assessing Insulin Sensitivity

The "gold standard" for quantifying insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp .[13] This technique allows for the direct measurement of whole-body glucose disposal under steady-state conditions of hyperinsulinemia and euglycemia.

Hyperinsulinemic-Euglycemic Clamp Protocol

This protocol is a composite based on methodologies described in studies evaluating rosiglitazone.[14][15]

-

Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed in opposite arms: one for infusions (insulin, glucose, and tracers if used) and one for blood sampling. The sampling hand may be heated to "arterialize" the venous blood.

-

Tracer Infusion (Optional but recommended): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H]glucose) is started to measure basal and insulin-suppressed endogenous glucose production (primarily hepatic glucose output).

-

Basal Period: After a tracer equilibration period, baseline blood samples are collected to determine basal glucose concentration, insulin levels, and tracer enrichment.

-

Clamp Initiation: A primed-continuous infusion of insulin is started to rapidly raise and maintain plasma insulin at a desired high level (e.g., 120 mU/m²/min).[15]

-

Glucose Infusion and Monitoring: Simultaneously, a variable infusion of 20% dextrose is initiated. Blood glucose is measured every 5-10 minutes. The glucose infusion rate (GIR) is adjusted to "clamp" the blood glucose concentration at a target euglycemic level (e.g., ~100 mg/dL).[16]

-

Steady State: After approximately 60-90 minutes, a steady state is typically achieved where the GIR equals the rate of whole-body glucose uptake and utilization. The GIR during the final 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity.[16]

-

Multi-step Clamp (Optional): Some protocols use multiple insulin infusion rates (e.g., a low-dose step followed by a high-dose step) to assess insulin sensitivity across a range of insulin concentrations.[10][15]

Molecular Assays

-

Western Blotting: Used to quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade (e.g., IR, IRS-1, Akt, GLUT4) in tissue biopsies or cultured cells.[17][18]

-

Subcellular Fractionation: To assess GLUT4 translocation, cells are fractionated to separate plasma membranes from intracellular vesicles. The amount of GLUT4 in the plasma membrane fraction is then quantified, typically by Western blot.[17]

-

PI 3-Kinase Activity Assay: Following insulin stimulation, IRS proteins are immunoprecipitated from cell lysates, and their associated PI 3-kinase activity is measured to assess this critical step in the signaling pathway.[17]

Visualization: Hyperinsulinemic-Euglycemic Clamp Workflow

Quantitative Impact of Rosiglitazone on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the quantitative benefits of rosiglitazone on insulin sensitivity and related metabolic markers.

Table 1: Effects of Rosiglitazone on Insulin Sensitivity and Glucose Metabolism

| Parameter | Study Population | Treatment | Duration | Result | Citation |

| Insulin-Stimulated Glucose Metabolism (Low-Dose Insulin Clamp) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +68% improvement (from 56.2 to 94.2 mg/m²/min) | [10][14][15] |

| Insulin-Stimulated Glucose Metabolism (High-Dose Insulin Clamp) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +20% improvement (from 296.0 to 356.0 mg/m²/min) | [10][14][15] |

| Insulin Sensitivity (Glucose Disposal Rate) | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +86% increase from baseline | [19] |

| Glycated Hemoglobin (HbA1c) | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | -0.7% absolute reduction from baseline | [19] |

| Glycated Hemoglobin (HbA1c) (add-on to insulin) | 319 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 26 Weeks | -1.2% mean reduction from baseline | [20][21] |

| Fasting Plasma Glucose | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -12.2% decrease from baseline | [10][14] |

| Fasting Insulin | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -23.7% decrease from baseline | [10][14] |

Table 2: Effects of Rosiglitazone on Lipid Profile and Body Composition

| Parameter | Study Population | Treatment | Duration | Result | Citation |

| Fasting Plasma Free Fatty Acids (FFAs) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -38.8% reduction | [10][14] |

| Hepatic Triglyceride Content | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | ~40% reduction | [10][15] |

| Intrahepatic Fat | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | -45% reduction | [19] |

| Adipocyte Sensitivity to Insulin (Lipolysis Suppression) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +52% increase in suppression of glycerol release | [10][14][15] |

| Total Body Fat Mass | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +1.4 kg increase from baseline | [19] |

| Abdominal Subcutaneous Fat Area | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +8% increase from baseline | [19] |

| Intra-abdominal (Visceral) Fat Area | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | No significant change | [19] |

Note: These results highlight a key aspect of rosiglitazone's action: the redistribution of lipids from insulin-sensitive organs like the liver to subcutaneous adipose tissue, which is associated with improved metabolic health.

Conclusion and Future Directions

This compound improves insulin sensitivity through a well-defined molecular mechanism centered on the activation of the PPARγ nuclear receptor. This activation orchestrates a complex transcriptional program that enhances insulin signaling, promotes glucose uptake, favorably alters lipid metabolism, and exerts anti-inflammatory effects. Rigorous experimental methodologies, particularly the hyperinsulinemic-euglycemic clamp, have provided robust quantitative evidence of its efficacy in improving whole-body insulin action.

While effective, the clinical use of rosiglitazone has been limited by adverse effects, including weight gain, fluid retention, and concerns about cardiovascular safety.[2][5][22] These challenges have spurred research into the development of next-generation, safer PPARγ modulators. Future work in this field is focused on creating selective PPARγ modulators (SPPARMs) that can dissociate the desired metabolic benefits from the adverse effects, potentially by differentially recruiting co-activator and co-repressor proteins to the PPARγ complex. Understanding the precise downstream targets and signaling crosstalk, as detailed in this guide, remains critical for the rational design of these improved therapeutics.

References

- 1. A review of rosiglitazone in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of rosiglitazone on insulin sensitivity and body composition in type 2 diabetic patients [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

rosiglitazone maleate in metabolic syndrome research

An In-depth Technical Guide to Rosiglitazone Maleate in Metabolic Syndrome Research

Introduction

This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Primarily developed for the management of type 2 diabetes mellitus, its mechanism of action directly targets the underlying pathophysiology of insulin resistance, a core feature of the metabolic syndrome.[1][3] Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), hypertension, and hyperglycemia.[4][5] Rosiglitazone enhances the sensitivity of target tissues like adipose tissue, skeletal muscle, and the liver to insulin, thereby improving glucose and lipid homeostasis.[2] This guide provides a detailed overview of rosiglitazone's role in metabolic syndrome research, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: PPARγ Activation

Rosiglitazone's therapeutic effects are mediated through its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[2][3][6] PPARγ is most abundantly expressed in adipose tissue, where it serves as a master regulator of adipogenesis, lipid storage, and the secretion of adipokines.[6][7][8]

Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a network of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation, ultimately leading to enhanced insulin sensitivity.[9]

Signaling Pathway Diagram

References

- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Rosiglitazone and Insulin Combination Therapy on Inflammation Parameters and Adipocytokine Levels in Patients with Type 1 DM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies with Rosiglitazone Maleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of rosiglitazone maleate dosage and administration for in vivo animal studies, with a focus on rodent models. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the therapeutic and potential adverse effects of this peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

Overview of this compound in Animal Research

Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. In preclinical research, it is widely used to study insulin resistance, metabolic syndrome, and related cardiovascular and inflammatory conditions. Animal models, particularly mice and rats, are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile.

Quantitative Data Summary: Dosage and Administration

The following tables summarize this compound dosages used in various in vivo studies in mice and rats. It is critical to note that the optimal dose can vary significantly depending on the animal model, strain, age, sex, and the specific research question.

Table 1: this compound Dosage in Mouse Models

| Animal Model | Strain | Route of Administration | Dosage Range | Study Duration | Key Findings |

| Diabetic (db/db) | C57/BL/KsJ | Dietary Admixture | 3 µmol/kg | 21 days | Altered PTPase activity in the liver of diabetic mice.[1] |

| Normal | Swiss-Webster | Dietary Admixture | 5 or 25 µg/g body weight/day | 28 days | Caused bone loss by suppressing osteoblast differentiation.[2] |

| Diabetic (KKAy) | KKAy | Oral Gavage | 1.04 mg/kg/day | 8 weeks | Ameliorated hyperglycemia and insulin resistance.[3] |

| Neuroblastoma Xenograft | Nude | Oral Gavage | 150 mg/kg/day | 4 weeks | Significant tumor weight inhibition.[4] |

| Normal | C57BL/6 | Intraperitoneal (i.p.) Injection | 10 mg/kg (single or multiple doses) | Acute or 3 days | Effective in improving insulin tolerance.[5] |

| Normal | - | Intravenous (i.v.) Injection | 10 mg/kg | Acute | Caused cardiac dysfunction and oxidative stress.[6] |

Table 2: this compound Dosage in Rat Models

| Animal Model | Strain | Route of Administration | Dosage Range | Study Duration | Key Findings |

| Dietary Obese (DIO) | - | - | 0.3–30 mg/kg/day | 21 days | Improved insulin sensitivity and lipid abnormalities.[7] |

| Normal and Diabetic | Albino | Oral Gavage | 0.72 mg/kg | Single Dose | Biphasic response in blood glucose reduction.[8] |

| Normal | - | Oral Gavage | 0.8 mg/kg/day | 28 days | Did not show major hidden cardiotoxicity in ischemia/reperfusion models.[9][10] |

| High-Fat–Fed | - | Oral Gavage | 4 mg/kg/day | 1 week | Enhanced acute AMP-activated protein kinase–mediated glucose uptake.[11] |

| Carcinogen-induced Bladder Cancer | Fischer-344 | Oral Gavage | 0.4, 2, 10, or 50 mg/kg/day | Up to 10 months | Promoted urinary bladder carcinogenesis at higher doses.[12] |

| Normal | Sprague-Dawley | Oral Gavage | 0.5, 1.0, and 2.0 mg/kg/day | 14 days | Induced primary DNA damage in liver cells.[13] |

| Carcinogenicity Study | Sprague-Dawley | Oral Gavage | 0.05, 0.3, and 2 mg/kg/day | 2 years | Not carcinogenic in rats.[14] |

Experimental Protocols

Preparation and Formulation of this compound

-

Oral Gavage:

-

Vehicle: this compound can be suspended in a 0.5% methylcellulose solution or a glycine/HCl buffer.

-

Preparation: For a desired dose, calculate the required amount of this compound powder. Suspend the powder in the chosen vehicle. Ensure the suspension is homogenous by vortexing or stirring before each administration. For example, to prepare a 4 mg/kg dose for a 250g rat in a 1 ml gavage volume, you would need 1 mg of rosiglitazone in 1 ml of vehicle.

-

-

Intraperitoneal Injection:

-

Vehicle: Rosiglitazone potassium salt can be dissolved in normal saline (0.9% NaCl).[5] If using this compound, it may be necessary to first dissolve it in a small amount of a solvent like DMSO and then dilute it in saline.

-

Preparation: Dissolve the calculated amount of rosiglitazone in the vehicle. Ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection to ensure sterility.

-

-

Dietary Admixture:

-

Preparation: The required amount of rosiglitazone is mixed with the powdered rodent chow. The mixture should be thoroughly homogenized to ensure even drug distribution. The food can then be provided ad libitum or in controlled amounts.

-

Animal Handling and Administration

-

Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Oral Gavage: This is a common method for precise oral dosing. Use an appropriately sized gavage needle for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). The volume administered should be appropriate for the animal's size (typically 5-10 ml/kg for rats and 10-20 ml/kg for mice).[4]

-

Intraperitoneal Injection: This route allows for rapid systemic absorption. Injections should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Dietary Administration: This method is suitable for chronic studies and avoids the stress of repeated handling. However, it is important to monitor food intake to ensure accurate dosing, as drug intake will be dependent on consumption.

Example Protocol: Investigating Insulin Sensitivity in High-Fat Diet-Induced Obese Rats

This protocol is based on a study that investigated the effect of rosiglitazone on glucose uptake in high-fat-fed rats.[11]

-

Animal Model: Male rats are fed a high-fat diet (e.g., 59% calories from fat) for 4 weeks to induce obesity and insulin resistance.

-

Drug Administration: During the last week of the high-fat diet, rats are treated daily with rosiglitazone (4 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.

-

Surgical Procedures: A week before the study, a jugular vein is cannulated under anesthesia for subsequent blood sampling and infusions.

-

Experimental Procedure (AICAR-euglycemic clamp):

-

Fast the animals overnight.

-

Infuse a tracer (e.g., [3-³H]glucose) to measure glucose turnover.

-

After a basal period, infuse AICAR (an AMPK activator) to stimulate glucose uptake.

-

Maintain euglycemia by infusing a variable rate of glucose.

-

Collect blood samples at regular intervals to measure glucose, insulin, and tracer concentrations.

-

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., muscle, adipose tissue, liver) for further analysis (e.g., AMPK activity, protein expression).

Signaling Pathways and Experimental Workflows

Rosiglitazone Signaling Pathway

Rosiglitazone's primary mechanism of action is through the activation of PPARγ, a nuclear receptor that regulates gene expression.

Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression and metabolic effects.

Experimental Workflow for In Vivo Rosiglitazone Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of rosiglitazone.

Caption: A generalized workflow for conducting in vivo animal studies with rosiglitazone.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of Rosiglitazone and Anti-Arrhythmic Drugs in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo [mdpi.com]

- 10. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Rosiglitazone, a PPAR gamma agonist: potent promoter of hydroxybutyl(butyl)nitrosamine-induced urinary bladder cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity in rats treated with the antidiabetic agent, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Preparing Rosiglitazone Maleate Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of rosiglitazone maleate stock solutions for use in various research applications. This compound is a high-affinity agonist of peroxisome proliferator-activated receptor-γ (PPARγ) and is a member of the thiazolidinedione class of antihyperglycemic agents.[1][2] It is widely used in studies related to insulin sensitization, adipocyte differentiation, and anti-inflammatory effects.[1][2][3]

I. Quantitative Data Summary